

Pharmacokinetics and Metabolism of Nemifitide Ditfa: A Technical Overview

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Compound of Interest

Compound Name: *Nemifitide ditfa*

Cat. No.: *B15615585*

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Introduction

Nemifitide ditfa is a synthetic pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) that has been investigated for its potential as a rapid-onset antidepressant. Understanding its pharmacokinetic (PK) and metabolic profile is crucial for its development and clinical application. This technical guide synthesizes the available data on the pharmacokinetics and metabolism of **Nemifitide ditfa**, presenting quantitative data in a structured format, outlining experimental methodologies, and visualizing key processes.

Pharmacokinetics

Nemifitide is administered via subcutaneous injection and is rapidly absorbed and eliminated.

[1] Pharmacokinetic studies have demonstrated a dose-proportional systemic exposure.[1]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Nemifitide following subcutaneous administration in healthy volunteers.

Parameter	40 mg (Standard Needle/Syringe)	40 mg (Needle-Free)	80 mg (Needle-Free)
C _{max} (ng/mL)	226	245	440
T _{max} (h)	0.17 (10 min)	0.17 (10 min)	0.17 (10 min)
AUC(0-24) (ng·h/mL)	108	106	205
Elimination Half-Life (t _{1/2})	15-30 minutes	15-30 minutes	15-30 minutes

Data compiled from a study in healthy volunteers.[\[1\]](#)

A minimum effective plasma concentration (MEC) of 5 ng/mL has been suggested based on pharmacodynamic correlations with antidepressant effects. In one study, peak plasma concentrations (C_{max}) averaging 45.7 ng/mL were observed at 0.25 hours after dosing.

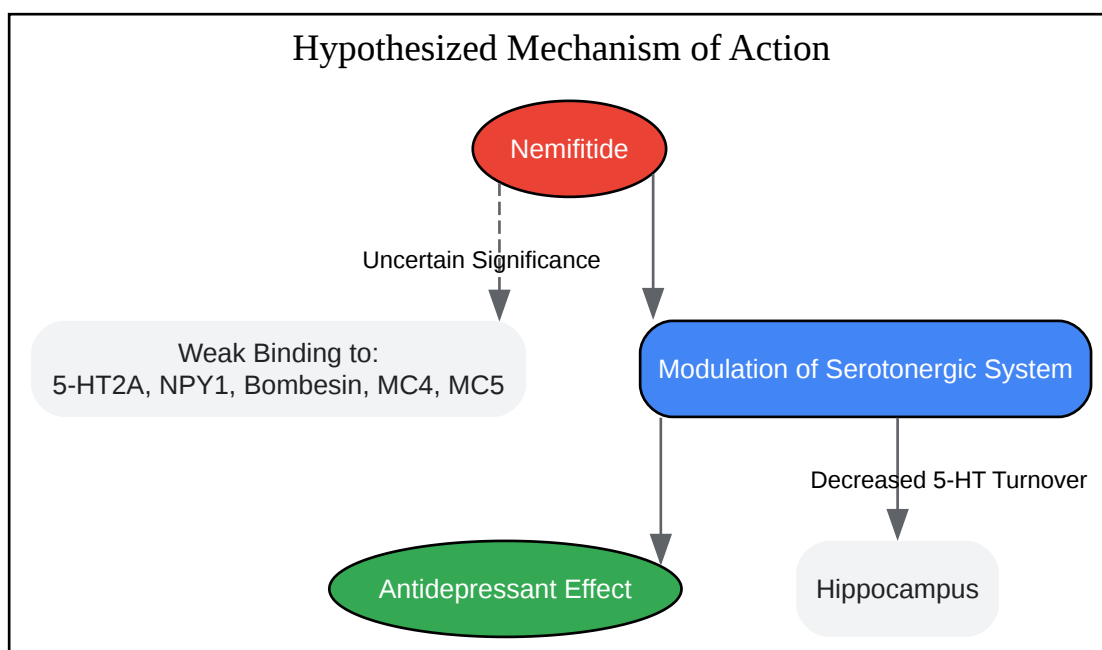
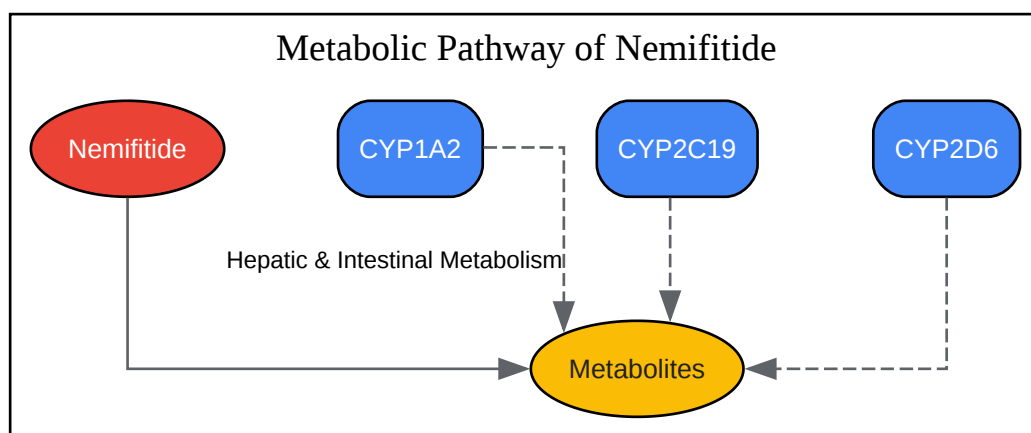
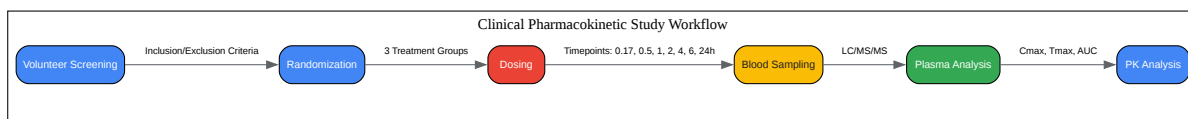
Experimental Protocols

Clinical Pharmacokinetic Study Design

A randomized, single-dose, parallel-design, open-label pilot study was conducted in healthy volunteers to assess the pharmacokinetics of Nemifitide.[\[1\]](#)

- Study Population: Healthy adult volunteers.
- Dosing:
 - Group 1: 40 mg of Nemifitide administered by standard needle/syringe.
 - Group 2: 40 mg of Nemifitide administered by a needle-free injection system.
 - Group 3: 80 mg of Nemifitide administered by a needle-free injection system.
- Blood Sampling: Plasma samples were collected at 10 minutes, 0.5, 1, 2, 4, 6, and 24 hours after dosing.[\[1\]](#)

- Bioanalytical Method: Plasma concentrations of Nemifitide were determined by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[1]



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References

- 1. Comparison of systemic exposure to nemifitide following two methods of subcutaneous administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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